molecular formula C19H12ClNO3S2 B2472630 methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate CAS No. 361173-61-7

methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate

Cat. No.: B2472630
CAS No.: 361173-61-7
M. Wt: 401.88
InChI Key: DJGUVQGAUKDSTM-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a chloro-substituted benzothiophene amide group and a methyl ester functional group.

Preparation Methods

The synthesis of methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Chlorination: Introduction of the chlorine atom at the 3-position of the benzothiophene ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The amide group is introduced by reacting the chlorinated benzothiophene with an appropriate amine under suitable conditions.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and a strong acid catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to methyl 3-(3-chloro-1-benzothiophene-2-amido)-1-benzothiophene-2-carboxylate include other benzothiophene derivatives with different substituents. Some examples are:

  • Ethyl 5-(3-chloro-1-benzothiophene-2-amido)-3-methylthiophene-2-carboxylate .
  • Methyl 2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate .

These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and advantages in various research and industrial contexts.

Properties

IUPAC Name

methyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO3S2/c1-24-19(23)17-15(11-7-3-5-9-13(11)26-17)21-18(22)16-14(20)10-6-2-4-8-12(10)25-16/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUVQGAUKDSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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